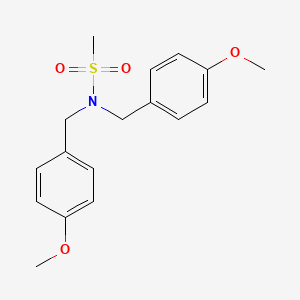

N,N-双(4-甲氧基苄基)甲磺酰胺

描述

“N,N-bis(4-methoxybenzyl)methanesulfonamide” is a chemical compound with the molecular formula C17H21NO4S and a molecular weight of 335.42 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “N,N-bis(4-methoxybenzyl)methanesulfonamide” can be represented by the SMILES string:COC1=CC=C(C=C1)CN(CC2=CC=C(OC)C=C2)S(=O)(C)=O . This indicates that the molecule contains methoxybenzyl groups attached to a methanesulfonamide core. Physical And Chemical Properties Analysis

“N,N-bis(4-methoxybenzyl)methanesulfonamide” is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the sources I found.科学研究应用

合成和化学反应性

N,N-双(4-甲氧基苄基)甲磺酰胺及其相关化合物已在有机化学领域得到广泛研究,特别是在各种化学结构和反应的合成中。例如,双(甲氧基和乙氧基-NNO-偶氮氧)甲烷与苄基卤化物在相转移催化条件下的反应生成 E-1-(烷氧基-NNO-偶氮氧)-2-芳基乙烯,展示了其在创建复杂有机结构中的效用 (Zyuzin,2013)。此外,已经研究了甲基(甲硫基)甲基亚砜与各种氧化剂的氧化,生成双(甲基亚磺基)甲烷和甲基(甲硫基)甲基砜,进一步说明了这些化合物在化学转化中的多功能性 (Ogura、Suzuki 和 Tsuchihashi,1980)。

催化和化学键合

对源自双(苯磺酰基)甲烷的碳负离子的反应性进行了研究,提供了对 σ-加成物形成和消除反应的见解,这对于理解这些化合物在各种化学环境中的行为至关重要 (Asghar、Crampton 和 Isanbor,2008)。劳森试剂在与包括酯和缩醛在内的各种化合物的反应中的研究证明了这些化学结构在合成各种衍生物中的应用 (El-Barbary,1984)。

材料科学中的应用

在材料科学中,这些化合物已用于研究染料中的四元、卤素和氢键,表明它们在开发具有特定性质的新材料中具有潜力 (Shikhaliyev 等,2018)。此外,它们已用于低碳钢的缓蚀研究中,展示了它们在工业过程和材料保存中的实际应用 (Singh 和 Quraishi,2016)。

生化和药理研究

这些化合物还已在生化和药理研究中找到应用。例如,甲磺酰胺嘧啶和 N-甲磺酰基吡咯取代化合物的合成和生物活性已针对它们的作为 HMG-CoA 还原酶抑制剂的潜力进行了评估,表明它们在治疗应用中的相关性 (Watanabe 等,1997)。

安全和危害

属性

IUPAC Name |

N,N-bis[(4-methoxyphenyl)methyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4S/c1-21-16-8-4-14(5-9-16)12-18(23(3,19)20)13-15-6-10-17(22-2)11-7-15/h4-11H,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPVYWKCJBKSIKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-bis(4-methoxybenzyl)methanesulfonamide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

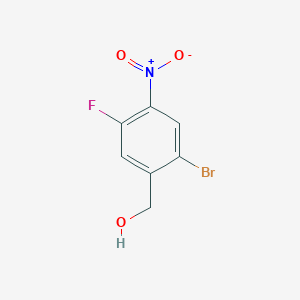

Feasible Synthetic Routes

Q & A

Q1: What is the significance of N,N-bis(4-methoxybenzyl)methanesulfonamide in the context of the research?

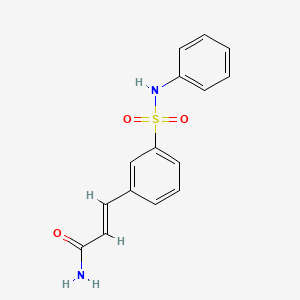

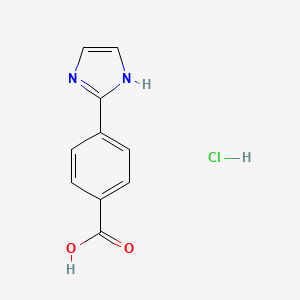

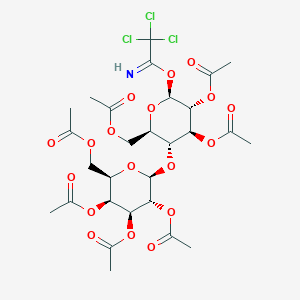

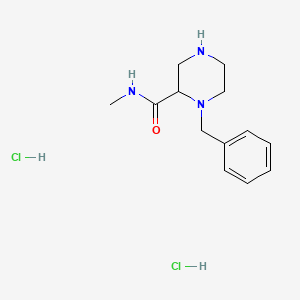

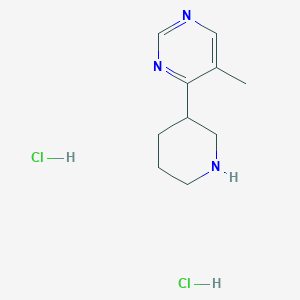

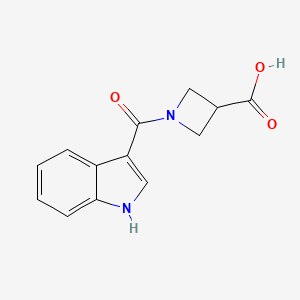

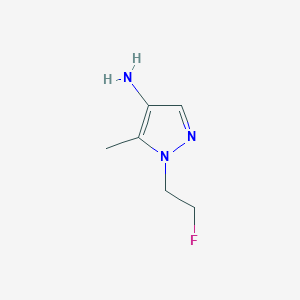

A1: N,N-bis(4-methoxybenzyl)methanesulfonamide is not the target compound itself, but rather a key reagent in the synthesis of novel azole-based primary sulfonamides. [] Specifically, it acts as a diazo reagent, enabling the formation of various azole rings via [3+2] cycloaddition reactions. This synthetic strategy allows researchers to access a diverse range of primary sulfonamides, a class of compounds previously underexplored in the context of carbonic anhydrase inhibition. []

Q2: How does the structure of the compounds synthesized using N,N-bis(4-methoxybenzyl)methanesulfonamide relate to their potential as carbonic anhydrase inhibitors?

A2: The researchers synthesized three sets of primary sulfonamides with pyrazole, 1,2,3-triazole, and tetrazole cores using N,N-bis(4-methoxybenzyl)methanesulfonamide as a starting point. [] These specific azole rings are known to interact with the active site of carbonic anhydrase enzymes. By systematically varying the substituents on these azole cores, the researchers aimed to optimize the interactions and develop potent and selective inhibitors of specific carbonic anhydrase isoforms. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B1445476.png)

![4,5,6,7-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine, hydrochloride](/img/structure/B1445481.png)

![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide](/img/structure/B1445493.png)